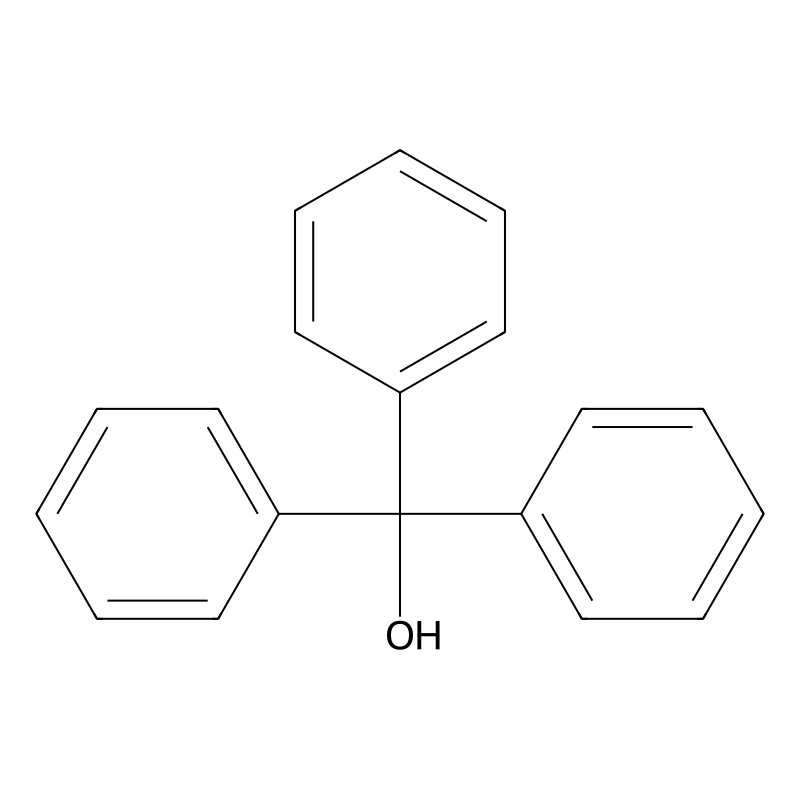Triphenylmethanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Canonical SMILES
Triphenylmethanol (chemical formula: C₁₈H₁₈O) is a white crystalline solid that is insoluble in water and petroleum ether but soluble in organic solvents such as ethanol, diethyl ether, and benzene. It has a melting point of approximately 128-130°C. The compound exhibits interesting acid-base properties; in strongly acidic solutions, it forms a stable trityl carbocation, which is one of the easiest carbocations to isolate . The structure of triphenylmethanol features a tetrahedral carbon atom bonded to three phenyl groups and one hydroxyl group, leading to significant steric hindrance that influences its reactivity .
Triphenylmethanol itself does not have a well-defined mechanism of action in biological systems. However, its derivatives, particularly triphenylmethyl cations (formed in acidic environments), can act as photoacids or initiators for various reactions due to their stability and ability to release protons [].
Precursor for Triarylmethane Dyes:
One of the most significant applications of triphenylmethanol lies in its role as a precursor for the synthesis of triarylmethane dyes. These vibrant dyes, characterized by their intense colors, find extensive use in various industries, including textiles, paints, plastics, and inks []. Triphenylmethanol serves as a starting material for the production of several commercially important triarylmethane dyes, including malachite green and crystal violet [].
Organic Synthesis and Medicinal Chemistry:
Beyond its role in dye production, triphenylmethanol is also employed as a valuable reagent in various organic synthesis reactions. Its acidity and presence of three bulky phenyl groups make it a versatile tool for diverse transformations, including condensations, alkylations, and acylation reactions []. Additionally, research explores the potential of triphenylmethanol and its derivatives in medicinal chemistry, particularly in the development of antiproliferative agents with potential applications in cancer treatment [].
Material Science and Host-Guest Chemistry:
Triphenylmethanol's unique properties, such as its cavity structure and hydrophobic nature, make it an intriguing candidate for research in material science and host-guest chemistry. Its ability to form inclusion complexes with various guest molecules has opened avenues for exploring its potential in applications like molecular recognition and drug delivery systems [, ].
This cation is known for its stability and reactivity with nucleophiles .
The most common method for synthesizing triphenylmethanol is through the Grignard reaction, where phenylmagnesium bromide reacts with benzophenone or methyl benzoate. The reaction proceeds as follows:
- Formation of the Grignard reagent:
- Reaction with the carbonyl compound:
- Acid work-up to yield triphenylmethanol:
This process typically involves refluxing the reagents in anhydrous ether and requires careful control of moisture to prevent side reactions .
Triphenylmethanol is primarily used as a reagent in organic synthesis and serves as an intermediate in the production of triarylmethane dyes. Its derivatives are also important in dye chemistry due to their vibrant colors and stability . Additionally, it finds application in research laboratories for various synthetic processes.
Studies on triphenylmethanol often focus on its interactions with other chemical species, particularly its ability to form stable carbocations. The trityl cation formed from triphenylmethanol is a subject of interest due to its reactivity with nucleophiles and potential applications in organic synthesis .
Several compounds share structural similarities with triphenylmethanol, including:
- Benzophenone: A ketone that serves as a precursor in the synthesis of triphenylmethanol.
- Diphenylmethanol: Contains two phenyl groups instead of three; exhibits different reactivity patterns.
- Triphenylphosphine oxide: Contains a phosphorus atom; used in various organic transformations.
Comparison TableCompound Structure Key Characteristics Triphenylmethanol Ph₃COH Stable trityl cation formation Benzophenone Ph₂C=O Ketone precursor for Grignard synthesis Diphenylmethanol Ph₂C(OH) Less sterically hindered than triphenylmethanol Triphenylphosphine oxide Ph₃PO Used in organophosphorus chemistry
| Compound | Structure | Key Characteristics |
|---|---|---|
| Triphenylmethanol | Ph₃COH | Stable trityl cation formation |
| Benzophenone | Ph₂C=O | Ketone precursor for Grignard synthesis |
| Diphenylmethanol | Ph₂C(OH) | Less sterically hindered than triphenylmethanol |
| Triphenylphosphine oxide | Ph₃PO | Used in organophosphorus chemistry |
Triphenylmethanol's unique structure with three phenyl rings imparts distinct steric effects and reactivity that differentiate it from these similar compounds, particularly in forming stable intermediates during reactions .
XLogP3
Boiling Point
LogP
Melting Point
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 55 of 108 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 53 of 108 companies with hazard statement code(s):;
H315 (98.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (20.75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (16.98%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
General Manufacturing Information
Dates
2. Protection of thiols, such as cysteine residues in peptide synthesis, as their S-trityl derivatives can be accomplished in high yield in TFA. Cleavage can be effected with HBr in AcOH: J. Chem. Soc. (C), 2683 (1970), with Hg(II) salts, or by oxidation to the disulfide with I2 in MeOH: Helv. Chim. Acta, 51, 2061 (1968). See also Appendix 6.
3. Konshin, V.; Turmasova, A.; Konshina, D. Lewis Acid Catalyzed Reaction of Triphenylmethanol with Acetylacetone. Lett. Org. Chem. 2015, 12 (7), 511-515.
4. Drożdż, W.; Kołodziejski, M.; Markiewicz, G.; Jenczak, A.; Stefankiewicz, A. R. Generation of a Multicomponent Library of Disulfide Donor-Acceptor Architectures Using Dynamic Combinatorial Chemistry. Int. J. Mol. Sci. 2015, 16 (7), 16300-16312.
5. Gessner, Thomas; Mayer, Udo (2000). "Triarylmethane and Diarylmethane Dyes". Ullmann's Encyclopedia of Industrial Chemistry. Weinheim: Wiley-VCH. doi:10.1002/14356007.a27_179.








